molecular formula C24H14Cl2N2OS B2511053 (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine CAS No. 329688-38-2

(2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine

Cat. No.: B2511053
CAS No.: 329688-38-2
M. Wt: 449.35
InChI Key: VJRSZYDEVVAFAY-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine” is a synthetic heterocyclic molecule featuring a coumarin (chromen-2-imine) backbone substituted with chlorine atoms, a phenyl group, and a 4-(4-chlorophenyl)-1,3-thiazole moiety. Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2OS/c25-17-8-6-15(7-9-17)21-14-30-24(28-21)20-13-16-12-18(26)10-11-22(16)29-23(20)27-19-4-2-1-3-5-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSZYDEVVAFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C4=NC(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2H-chromen-2-one with 4-(4-chlorophenyl)-1,3-thiazol-2-amine under acidic conditions to form the desired imine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine exhibit promising antiviral activities. For instance, derivatives containing the thiazole moiety have shown effectiveness against various viral strains, including tobacco mosaic virus (TMV) and potentially other RNA viruses . The mechanism of action is believed to involve inhibition of viral replication and interference with viral protein synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole-containing compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . In vitro studies suggest that this compound can inhibit various cancer cell lines, including breast and lung cancer cells.

Case Study 1: Antiviral Activity Against TMV

In a study examining the antiviral properties of thiazole derivatives, it was found that specific structural modifications enhanced activity against TMV. Compounds with a 4-chlorophenyl group exhibited significant inhibition rates compared to controls. The study concluded that the introduction of electron-withdrawing groups at strategic positions could enhance antiviral efficacy .

Case Study 2: Anticancer Efficacy in Breast Cancer Cell Lines

Another investigation focused on the anticancer effects of related thiazole compounds on MCF-7 breast cancer cells. Results indicated that these compounds not only inhibited cell growth but also induced cell cycle arrest at the G0/G1 phase. The study highlighted the importance of structural features in enhancing cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the thiazole ring can interact with metal ions in enzyme active sites, inhibiting their function. Additionally, the imine group can form reversible covalent bonds with nucleophilic residues in proteins, altering their activity.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Molecular Weight Key Features
Target Compound Chromen-2-imine 6-Cl, 4-(4-Cl-Ph)-thiazole, N-Ph ~453.3* High lipophilicity, π-π stacking
Compound 17 Chromen-2-one Thiazolo-isoxazol, 4-Me ~421.4 Increased electronegativity
Triazole-Coumarin Chromen-2-one Triazolyl-methyl, 6,8-diMe ~328.3 Enhanced H-bonding potential
Coumarin (Parent) Chromen-2-one None 146.1 Baseline activity, low stability

*Estimated based on molecular formula.

Hydrogen Bonding and Crystal Packing

The target compound’s imine group (C=N) and thiazole nitrogen may participate in hydrogen bonding, influencing crystal packing and solubility. highlights how triazole-thione derivatives form six-membered aggregates via N–H···S and O–H···S interactions.

Biological Activity

The compound (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of AKT signaling pathways, which are crucial in various cancers including glioblastoma .
  • Antioxidant Activity : The presence of the thiazole and chromene moieties may contribute to antioxidant properties, potentially mitigating oxidative stress in cells .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

Activity Description References
Kinase Inhibition Exhibits inhibitory activity against AKT2/PKBβ with IC50 values around 12 μM.
Cytotoxicity Induces cell death in glioblastoma cell lines while sparing non-cancerous cells.
Antioxidant Potential May reduce oxidative stress markers in treated cells.

Case Study 1: Anticancer Activity in Glioblastoma

A study evaluated the compound's efficacy against glioblastoma cell lines U87MG and U251. Results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 μM. The mechanism was linked to the downregulation of AKT signaling pathways, which are often upregulated in glioblastoma .

Case Study 2: Selective Toxicity

In a comparative analysis, this compound was tested against both cancerous and non-cancerous cell lines. The results showed that while it effectively inhibited growth in cancer cells, it exhibited significantly lower toxicity towards non-cancerous cells, highlighting its potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiazole-containing analogs are prepared by reacting 4-chloroaniline with brominated intermediates under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) to form the thiazole ring . Chromene-imine linkages may require Schiff base formation using aldehydes and amines under reflux in ethanol, with monitoring via TLC. Yield optimization often involves inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : 1H NMR in CDCl3 can confirm the Z-configuration of the imine group (δ 8.2–8.5 ppm for aromatic protons adjacent to the imine). The thiazole ring protons appear as distinct singlets (δ 7.1–7.3 ppm), while coupling constants in 2D NMR (e.g., COSY) help verify stereochemistry. IR spectroscopy (C=N stretch at ~1620 cm⁻¹) and mass spectrometry (molecular ion peak matching the molecular weight) provide complementary validation .

Q. What strategies ensure compound stability during storage and experimental use?

  • Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent photodegradation and oxidation. Purity checks via HPLC (C18 column, acetonitrile/water gradient) should precede critical experiments. Degradation products (e.g., hydrolyzed imine) can be minimized by avoiding aqueous solvents at high temperatures .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

  • Methodological Answer : Synthesize analogs with variations in the chlorophenyl (e.g., fluorophenyl substitution) or thiazole moieties (e.g., oxadiazole replacement). Test these against target enzymes (e.g., kinases) using in vitro assays (IC50 determination). Computational docking (e.g., AutoDock Vina) can predict binding affinities, prioritizing compounds with enhanced electronic properties (e.g., electron-withdrawing groups) .

Q. What analytical techniques resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from solvent purity or catalyst loading. Use design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio) and identify critical factors. Reaction monitoring via in-situ FTIR or Raman spectroscopy can detect intermediate formation rates, guiding process optimization .

Q. How can computational methods predict degradation pathways under physiological conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model hydrolysis of the imine group (e.g., Gibbs free energy of transition states). Pair with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify degradation products. QSPR models correlate structural descriptors (e.g., logP, H-bond donors) with stability .

Q. What protocols validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer : Use CRISPR-engineered cell lines lacking putative targets (e.g., kinase knockouts) to confirm on-target effects. Dose-response curves (0.1–100 µM) and Western blotting for downstream biomarkers (e.g., phosphorylated proteins) establish specificity. Competitive binding assays (e.g., SPR) quantify affinity for suspected receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.